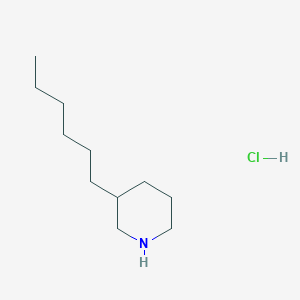

3-Hexylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-4-5-7-11-8-6-9-12-10-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDAPJUJOMYOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956325-98-7 | |

| Record name | 3-hexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Molecular Interactions and Biological Activities of 3 Hexylpiperidine Hydrochloride and Analogues Preclinical Focus

Investigation of Receptor Binding Profiles

The interaction of piperidine (B6355638) analogues with various neurotransmitter receptors and transporters is a key area of preclinical investigation. These studies are fundamental to understanding the pharmacodynamic profiles of these compounds.

Dopamine (B1211576) Transporter (DAT) Binding Studies

The dopamine transporter (DAT) is a critical target for developing treatments for several central nervous system disorders, including Parkinson's disease, ADHD, and depression. researchgate.net The piperidine nucleus is a key structural feature in compounds designed as DAT inhibitors. Preclinical models have shown that the benztropine (B127874) (BZT) class of dopamine uptake inhibitors, which feature a piperidine ring, exhibit a unique pharmacological profile compared to cocaine. researchgate.net

A library of N-substituted 4-(arylmethoxy)piperidines was designed and synthesized to explore their potential as DAT inhibitors. In this series, compound 4-[Bis(4-fluorophenyl)methoxy]piperidine demonstrated a potent inhibitory activity on the dopamine transporter with an IC₅₀ value of 17.0 ± 1.0 nM. researchgate.net Further research into 3- and 4-oxopiperidine scaffolds has led to the identification of potent and selective antagonists for the dopamine D4 receptor, a G protein-coupled receptor in the dopamine system. nih.gov While distinct from the transporter, this highlights the versatility of the piperidine scaffold in targeting the dopaminergic system. These findings underscore the potential of piperidine derivatives to modulate dopamine signaling, a crucial aspect for treating various neurological and psychiatric conditions.

Histamine (B1213489) H3 Receptor (H3R) Ligand Interactions

The histamine H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the central nervous system, where it functions as an autoreceptor and heteroreceptor to control the release of various neurotransmitters. acs.orgnih.gov This makes it a significant target for treating cognitive disorders and pain. acs.org

Recent studies have focused on developing dual-acting ligands that target both H3R and other receptors. Novel biphenyloxy-alkyl derivatives of piperidine have been synthesized and evaluated for their binding properties at the human H3 receptor. nih.gov For instance, 1-(5-(4-phenylphenoxy)pentyl)piperidine showed a high affinity with a Kᵢ value of 25 nM. nih.gov In studies exploring the effect of the alkyl chain length connecting the piperidine ring to a biphenyl (B1667301) moiety, it was observed that extending the linker decreased the affinity for H3R. nih.gov The piperidine moiety itself has been identified as a crucial structural element for H3R affinity. ugr.es

Sigma-1 Receptor (σ1R) Affinity Studies

The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein involved in a variety of cellular functions and is implicated in conditions like pain, depression, and neurodegenerative diseases. acs.org There is significant interest in ligands that can modulate both H3R and σ1R simultaneously. acs.orgnih.gov

Preclinical investigations have revealed that many H3R ligands with a piperidine core also possess a strong affinity for the σ1R. nih.gov The piperidine moiety is considered a critical structural feature for this dual activity. ugr.esnih.gov A comparative study highlighted this by showing that replacing a piperazine (B1678402) ring with a piperidine ring in one analogue dramatically increased σ1R affinity from a Kᵢ of 1531 nM to 3.64 nM. nih.gov Research on 3,3-dimethylpiperidine (B75641) derivatives also led to the identification of highly selective σ1R ligands. nih.gov For example, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was discovered to have a high affinity for σ1R with a Kᵢ value of 3.2 nM, acting as an agonist at this receptor. rsc.org

| Compound | Target | Affinity (Kᵢ/IC₅₀) |

|---|---|---|

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | DAT | 17.0 ± 1.0 nM (IC₅₀) |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | hH3R | 25 nM (Kᵢ) |

| Piperidine analogue of a piperazine compound | σ1R | 3.64 nM (Kᵢ) |

| Piperazine analogue | σ1R | 1531 nM (Kᵢ) |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1R | 3.2 nM (Kᵢ) |

Modulation of Other Neurotransmitter Systems (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. ijpsi.org AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. nih.gov The piperidine ring is a core component of donepezil (B133215), a widely used AChE inhibitor, where its basic nitrogen interacts with the anionic site of the enzyme. nih.govrsc.org

Numerous studies have synthesized and evaluated piperidine derivatives for their AChE inhibitory activity. ijpsi.orgmui.ac.irnih.gov A series of novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, and compound 5d , which has a fluorine substitution, was found to be a highly potent AChE inhibitor with an IC₅₀ of 13 ± 2.1 nM, demonstrating superior activity compared to the reference drug donepezil in that study. nih.govmui.ac.ir In another study, a set of phenoxyethyl piperidine derivatives were evaluated, with compound 5c showing an IC₅₀ value of 0.50 µM for AChE. nih.gov These results confirm that the piperidine scaffold is a valuable template for designing potent and selective AChE inhibitors.

| Compound Series | Most Potent Compound | AChE Inhibition (IC₅₀) |

|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Compound 5d | 13 ± 2.1 nM |

| Phenoxyethyl piperidine derivatives | Compound 5c | 0.50 ± 0.05 µM |

Radioligand Displacement Assays for Target Identification

Radioligand displacement assays are a cornerstone of preclinical pharmacology for determining the binding affinities of unlabelled compounds for specific receptors. researchgate.net This technique involves incubating a receptor source (like brain homogenates) with a radiolabeled ligand that has a known high affinity for the target. nih.govnih.gov The test compound is then added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀ value, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

This methodology has been crucial in characterizing the piperidine derivatives discussed. For instance, in σ1R and σ2R binding assays, ³H-pentazocine is often used as the selective radioligand for σ1R, while [³H]DTG is used for σ2R, typically in the presence of an unlabeled compound to mask the σ1R sites. nih.govnih.gov Similarly, the affinities of novel ligands for the histamine H3 receptor are determined by their ability to displace a selective H3R radioligand. ugr.es These assays are indispensable for validating specific molecular targets and quantifying the potency of new chemical entities. researchgate.net

Enzymatic Modulation and Biochemical Pathway Investigations

Beyond direct receptor binding, piperidine-containing compounds can modulate various enzymatic activities and biochemical pathways. Piperine (B192125) (1-piperoyl piperidine), a major alkaloid from black pepper, is a well-studied example. nih.gov It has been shown to modulate the permeability of the intestine by altering membrane dynamics, which in turn affects the conformation and activity of intestinal brush border enzymes like leucine (B10760876) aminopeptidase (B13392206) and glycyl-glycine dipeptidase. nih.gov

Furthermore, piperine and other piperidine alkaloids can influence metabolic enzymes. taylorandfrancis.com Studies have shown that piperine can enhance the activity of phase II detoxification enzymes, including glutathione (B108866) transferase (GST), quinone reductase (QR), and UDP-glucuronosyl transferase (UDP-GT). researchgate.net It has also been reported to inhibit the activity of metabolic enzymes such as those in the cytochrome P450 family, specifically CYP3A4. taylorandfrancis.com This modulation of enzymatic pathways suggests that piperidine derivatives could have broad effects on cellular metabolism and the biotransformation of other substances. The ability to engineer metabolic pathways to enhance the production of such alkaloids in plants is also an area of active research. nih.gov

Inhibition and Activation of Key Enzymes

The capacity of 3-hexylpiperidine (B13286024) hydrochloride and its analogues to modulate the activity of key enzymes is a primary area of preclinical investigation. The diverse functionalities that can be introduced to the piperidine ring allow for the potential targeting of a wide array of enzyme active sites. biosynth.com For instance, certain substituted piperidine derivatives have been synthesized and evaluated as inhibitors of enzymes such as α-glucosidase, which is relevant in the context of diabetes. mdpi.com The nature and position of substituents on the piperidine ring are critical in determining the inhibitory potency and selectivity. nih.gov

To comprehensively assess the enzymatic activity of 3-hexylpiperidine hydrochloride, a panel of relevant enzymes would be selected based on computational docking studies and the profiles of structurally similar compounds. Standard enzymatic assays would then be employed to determine the extent of inhibition or activation.

Table 1: Illustrative Data Table for Enzyme Inhibition Studies

| Enzyme Target | This compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) | Fold Difference |

| Enzyme A | Data not available | Data not available | Data not available |

| Enzyme B | Data not available | Data not available | Data not available |

| Enzyme C | Data not available | Data not available | Data not available |

Note: The above table is a template for presenting prospective data. Specific experimental values for this compound are not currently available in the public domain.

Cellular Assays for Functional Activity (e.g., cAMP Accumulation Assays)

Cellular assays are crucial for understanding the functional consequences of a compound's interaction with its molecular target in a more physiologically relevant context. Cyclic AMP (cAMP) accumulation assays are a common method to assess the activation or inhibition of G-protein coupled receptors (GPCRs), a major class of drug targets. These assays measure the intracellular concentration of cAMP, a key second messenger, following stimulation of cells with a test compound.

Should this compound be hypothesized to interact with a GPCR, its effect on cAMP levels would be quantified. An increase in cAMP would suggest agonistic activity at Gs-coupled receptors, while a decrease would indicate agonism at Gi-coupled receptors or antagonism of a Gs-coupled receptor.

Exploration of Downstream Signaling Pathways

Beyond immediate target engagement, it is vital to explore the impact of this compound on downstream signaling pathways. A compound's interaction with a receptor or enzyme can trigger a cascade of intracellular events that ultimately mediate the physiological response. For example, the activation of certain signaling pathways, such as the ERK or Notch pathways, can be investigated using techniques like Western blotting or reporter gene assays. ambeed.com Identifying the modulated pathways provides deeper insight into the compound's mechanism of action and potential therapeutic applications.

Mechanistic Studies in In Vitro Models

Cell-Based Assays for Target Engagement and Pathway Analysis

To confirm that this compound directly interacts with its intended molecular target within a cellular environment, target engagement assays are employed. These assays can provide a quantitative measure of the compound binding to its target protein in living cells. Subsequently, pathway analysis in these cell-based models helps to connect the target engagement with downstream functional effects, validating the mechanism of action.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are invaluable for characterizing the direct interaction between a ligand, such as this compound, and its purified target protein. Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics. This information is critical for structure-activity relationship (SAR) studies and for optimizing the lead compound.

Table 2: Representative Data Table for Biophysical Interaction Analysis

| Technique | Target Protein | Ligand | Binding Affinity (K_D) |

| SPR | Protein X | This compound | Data not available |

| ITC | Protein X | This compound | Data not available |

Note: This table illustrates the type of data generated from biophysical studies. Specific data for this compound is not currently available.

Preclinical In Vivo Studies in Animal Models

Following in vitro characterization, promising compounds are advanced to preclinical in vivo studies using animal models. These studies are essential to evaluate the compound's efficacy, and pharmacokinetics in a whole-organism system. sphinxsai.com The choice of animal model depends on the therapeutic indication being investigated. For instance, if this compound were being developed for a neurological disorder, rodent models of that specific condition would be utilized. The outcomes of these studies are critical for making decisions about advancing a compound to clinical trials in humans.

Assessment of Pharmacodynamic Endpoints

The pharmacodynamic profile of piperidine-based compounds is largely determined by the nature of the substituents on the piperidine ring and their interactions with specific receptor binding pockets. For analogues of 3-hexylpiperidine, research has frequently centered on their affinity for histamine and sigma receptors.

Research into a series of piperidine derivatives has highlighted the importance of the piperidine moiety for dual activity at histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. The protonated nitrogen atom within the piperidine ring is crucial for forming a salt bridge with key amino acid residues, such as glutamic acid (Glu172) in the σ₁R binding pocket, which is a significant factor for high binding affinity.

In studies of various piperidine-containing ligands, affinity is a key measure of a compound's potential biological activity. The affinity is typically expressed as the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. For a series of dual-acting piperidine-based ligands, high affinity for the human histamine H3 receptor has been demonstrated, with Ki values often falling in the nanomolar range. For instance, certain analogues show Ki values below 100 nM for the human H₃R. The substitution pattern on the piperidine ring and connected moieties significantly influences this affinity.

The following table illustrates the binding affinities of representative piperidine analogues at human histamine H₃ and sigma receptors, providing an insight into the potential pharmacodynamic profile of compounds like this compound.

| Compound Analogue | Target Receptor | Binding Affinity (Ki in nM) |

| Analogue A | Human H₃ Receptor | < 100 |

| Analogue B | Sigma-1 Receptor | 7.6 |

| Analogue C | Sigma-2 Receptor | 27 |

Note: The data presented is for illustrative purposes based on findings for piperidine analogues and not specific to this compound.

Exploration of Neurobiological Mechanisms

The neurobiological mechanisms of 3-substituted piperidines are closely linked to their interactions with specific G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system. The histamine H₃ receptor, a GPCR highly expressed in the brain, acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. Antagonists or inverse agonists at the H₃ receptor are known to enhance histaminergic neuron activity, which can in turn promote wakefulness and cognitive functions.

Furthermore, the interaction of piperidine derivatives with sigma receptors suggests a more complex neurobiological profile. The sigma-1 receptor is a unique intracellular chaperone protein that can modulate various neurotransmitter systems, including the dopaminergic and glutamatergic pathways. The piperidine structure has been identified as a critical feature for activity at the sigma-1 receptor.

Studies on related compounds, such as 3-phenylpiperidine (B1330008) derivatives, have also pointed towards an interaction with dopamine autoreceptors. These receptors are involved in a negative feedback loop that regulates the synthesis and release of dopamine. Agonism at these autoreceptors can lead to a decrease in dopaminergic neurotransmission. The 3-(3-hydroxyphenyl)piperidine moiety, in particular, has been shown to be crucial for potent and selective dopamine autoreceptor stimulating activity.

Behavioral Phenotyping Related to Target Modulation

The modulation of histamine H₃ and sigma-1 receptors by piperidine compounds has been linked to distinct behavioral outcomes in preclinical models. The antagonism of H₃ receptors, by increasing histamine release, has been associated with enhanced wakefulness and improved cognitive performance. For example, H₃ receptor inverse agonists have demonstrated promnesiant (memory-enhancing) effects in animal models of forgetting.

The activity of piperidine analogues at sigma-1 receptors is often explored in the context of pain modulation. Dual-acting H₃ receptor antagonists and sigma-1 receptor ligands have shown promise in models of both nociceptive and neuropathic pain.

Moreover, the interaction of some piperidine derivatives with the dopaminergic system can influence motor activity. Compounds that selectively stimulate dopamine autoreceptors typically lead to a reduction in motor activity at lower doses. The table below summarizes the potential behavioral effects based on the receptor modulation by piperidine analogues.

| Target | Potential Behavioral Outcome |

| Histamine H₃ Receptor (Antagonism) | Enhanced Wakefulness, Improved Cognition |

| Sigma-1 Receptor (Modulation) | Analgesia (Nociceptive and Neuropathic Pain) |

| Dopamine Autoreceptor (Agonism) | Decreased Motor Activity |

Note: These behavioral outcomes are based on preclinical studies of various piperidine analogues and represent potential areas of activity for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Fundamental Principles of SAR and QSAR in Piperidine (B6355638) Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the molecular structure of a compound influences its biological or chemical activity. nih.gov The core principle is that the activity of a molecule is directly related to its chemical structure, and minor modifications can lead to significant changes in its biological effects. nih.gov For piperidine-based compounds, SAR is crucial as their biological properties are highly dependent on the type and placement of substituents on the heterocyclic ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models to correlate the chemical structure with biological activity. annamalaiuniversity.ac.in These models translate molecular structures into numerical descriptors and use statistical methods to find a relationship between these descriptors and a known biological response. annamalaiuniversity.ac.inresearchgate.net The ultimate goal of a QSAR analysis is to predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules. annamalaiuniversity.ac.in

The piperidine moiety is a versatile scaffold due to its ability to be functionalized at various positions. The introduction of a hexyl group at the 3-position of the piperidine ring, as in 3-hexylpiperidine (B13286024), is a significant structural modification that is expected to profoundly influence its interaction with biological targets compared to an unsubstituted piperidine.

Derivation of Molecular Descriptors for QSAR Modeling

To build a predictive QSAR model, the chemical structure of a molecule must be numerically encoded using molecular descriptors. researchgate.netucsb.edu These descriptors quantify various aspects of a molecule's physicochemical properties. For a compound like 3-hexylpiperidine hydrochloride, a wide array of descriptors would be calculated to capture its unique structural features. These descriptors are generally categorized as follows:

1D and 2D Descriptors: These are the simplest descriptors and can be calculated from the 2D representation of a molecule. They include:

Constitutional Descriptors: Molecular weight, number of specific atom types, and count of functional groups. science.gov

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Physicochemical Properties: Lipophilicity (logP), which for 3-hexylpiperidine would be significantly influenced by the long alkyl chain, and molar refractivity, which relates to the volume and polarizability of the molecule. annamalaiuniversity.ac.inscience.gov

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and are critical for understanding ligand-receptor interactions. researchgate.net They describe the spatial arrangement of atoms and include various steric, electrostatic, and hydrophobic fields around the molecule. researchgate.netresearchgate.net

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insight into the electronic structure of the molecule. science.gov Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. science.gov

Various software platforms are available for the calculation of these descriptors from a given chemical structure. researchgate.net

Statistical Methods in QSAR Model Development

Once molecular descriptors have been calculated for a series of compounds, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. annamalaiuniversity.ac.inresearchgate.net The robustness and predictive power of the resulting QSAR model are highly dependent on the chosen statistical technique.

Commonly used methods in QSAR studies for piperidine derivatives and other compound classes include:

Multiple Linear Regression (MLR): This method generates a simple linear equation and is often used to establish a straightforward relationship between a few key descriptors and activity. researchgate.netunicamp.br

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. It is a fundamental component of 3D-QSAR methods like CoMFA. unicamp.brnih.gov

Machine Learning Techniques: More advanced, non-linear methods are increasingly used to model complex structure-activity relationships. These include Artificial Neural Networks (ANN), which can model intricate relationships, and Support Vector Machines (SVM). unicamp.brnih.gov Genetic Algorithms (GA) are often used for variable selection to identify the most relevant descriptors for the model. nih.gov

A critical step in QSAR model development is rigorous validation. This involves both internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a separate test set of compounds) to ensure the model is not overfitted and has true predictive power for new molecules. nih.govnih.gov A model is generally considered robust if it has high values for statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

Three-dimensional QSAR (3D-QSAR) methods provide a powerful framework for understanding how the 3D properties of a molecule influence its interaction with a biological target. researchgate.netnih.gov These techniques require the alignment of all molecules in the dataset based on a common scaffold. For a series of 3-substituted piperidines, the piperidine ring would serve as the template for alignment.

The most prominent 3D-QSAR techniques are:

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around the aligned molecules. nih.govucsd.edu The results are visualized as 3D contour maps, which indicate regions where bulky groups or specific charges would enhance or decrease biological activity. nih.gov For 3-hexylpiperidine, a CoMFA analysis would likely show a large, favorable steric contour and a favorable hydrophobic contour corresponding to the position of the hexyl chain, assuming it binds within a complementary pocket on its receptor.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ucsd.edu This often provides a more detailed and interpretable model of the structure-activity relationship.

These 3D-QSAR models are invaluable for guiding the rational design of new compounds by providing a visual and quantitative understanding of the structural requirements for optimal biological activity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like 3-hexylpiperidine. The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning 3-hexylpiperidine exists as a pair of enantiomers: (R)-3-hexylpiperidine and (S)-3-hexylpiperidine.

Biological systems, such as receptors and enzymes, are themselves chiral environments. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their biological activity. One enantiomer (the eutomer) may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer (the distomer) may bind with much lower affinity or not at all.

Studies on various piperidine derivatives have consistently demonstrated the importance of stereochemistry. For example, the relative configuration of substituents (cis vs. trans) in disubstituted piperidines can dramatically alter their biological profile. nih.gov In the case of 3-hexylpiperidine, the (R) and (S) enantiomers would present their hexyl groups in different spatial orientations. This would lead to distinct interactions with a chiral receptor, resulting in potentially different binding affinities, efficacies, and even different pharmacological profiles. Therefore, any comprehensive study of 3-hexylpiperidine's pharmacology would necessitate the separation and individual testing of its enantiomers.

Analysis of Substituent Effects on Receptor Affinity and Functional Efficacy

The specific substituents on the piperidine ring are the primary drivers of its receptor affinity and functional efficacy. SAR studies on various classes of piperidine derivatives have provided insights into how different functional groups at various positions contribute to biological activity.

N-Substituent: The group attached to the piperidine nitrogen is often crucial for receptor interaction. Studies on sigma-1 receptor ligands showed that a methyl group on the nitrogen (1-methylpiperidines) resulted in high affinity, whereas a simple proton (NH) or a larger ethyl group led to considerably lower affinity. researchgate.netdrugdesign.org This highlights a specific size and electronic requirement for the N-substituent at this particular receptor.

C3-Substituent: The nature of the substituent at the 3-position directly impacts binding. For 3-hexylpiperidine, the hexyl group is a long, flexible, and highly lipophilic (hydrophobic) chain. This feature suggests that its target receptor likely possesses a corresponding deep, hydrophobic binding pocket that can accommodate this group. The inactivity of cyclic derivatives in some studies indicates that bulky groups may be too large to fit into certain receptor pockets, suggesting an optimal size and shape for substituents. nih.gov The potency of some renin inhibitors was enhanced by adding methoxy (B1213986) groups that better occupied a hydrophobic pocket, illustrating a similar principle. nih.gov

Other Positional Influences: The position of substitution is critical. For instance, studies on 3,5-diamino-piperidine derivatives revealed that the cis-1,3-diamine arrangement was essential for binding to ribosomal RNA. nih.gov This underscores that not just the substituent itself, but its precise location and orientation, dictates its biological function.

The table below summarizes general substituent effects observed in various piperidine derivative studies.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference(s) |

| Piperidine Nitrogen (N1) | Small alkyl (e.g., Methyl) | Can increase affinity at certain receptors (e.g., sigma-1). | researchgate.net, drugdesign.org |

| Hydrogen (unsubstituted) | Often results in lower affinity compared to small N-alkyl groups. | researchgate.net | |

| Carbon-3 (C3) | Long alkyl chain (e.g., Hexyl) | Increases lipophilicity; likely interacts with a hydrophobic pocket. | nih.gov |

| Amino group | Positional and stereochemical orientation is critical for target recognition (e.g., in aminoglycoside mimetics). | nih.gov | |

| Carbon-4 (C4) | Aryl groups | Can be essential for binding and can influence selectivity. | |

| Polar groups (e.g., Hydroxyl) | May form hydrogen bonds with the receptor, increasing affinity. | nih.gov |

This analysis indicates that the hexyl group at the C3 position of this compound is the most defining feature for its SAR profile, suggesting that its biological targets will likely feature a significant hydrophobic binding domain.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Computational Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. These approaches utilize the structural information of known active ligands to infer the necessary features for biological activity.

Pharmacophore modeling is a technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a biological response. youtube.comyoutube.com A pharmacophore model for a series of compounds including 3-Hexylpiperidine (B13286024) hydrochloride would typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positively charged groups. youtube.com For 3-Hexylpiperidine hydrochloride, the protonated piperidine (B6355638) nitrogen would serve as a crucial positive ionizable feature, while the hexyl group would constitute a significant hydrophobic feature. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. This involves searching large databases of chemical compounds to identify other molecules that fit the pharmacophore model and are therefore likely to be active at the same target. youtube.com This approach can significantly accelerate the discovery of new lead compounds.

Hypothetical Pharmacophore Model for a Target Interacting with this compound

| Feature | Description | Role in this compound |

|---|---|---|

| Positive Ionizable (P) | A group that is positively charged at physiological pH. | The protonated nitrogen atom in the piperidine ring. nih.gov |

| Hydrophobic (H) | A nonpolar region of the molecule. | The n-hexyl aliphatic chain. nih.gov |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Potentially the chloride counter-ion or other functional groups if added to the scaffold. |

| Excluded Volumes | Regions of space that cannot be occupied by the ligand. | Defined based on the superposition of several active molecules to delineate the shape of the binding site. |

To develop a robust pharmacophore model, the active compounds must be accurately aligned. Molecular alignment involves superimposing a set of molecules to maximize the overlap of their common structural features. For flexible molecules like this compound, which can adopt multiple shapes, a thorough conformational analysis is a prerequisite. This analysis explores the potential energy surface of the molecule to identify low-energy, stable conformations that are likely to be biologically relevant. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The orientation of the hexyl group (axial vs. equatorial) further adds to the conformational possibilities that must be considered.

Structure-Based Computational Approaches

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. These approaches utilize the detailed atomic information of the binding site to design and predict the affinity of ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnanobioletters.com For this compound, docking simulations would be used to place the molecule into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. kneopen.com

Successful docking would likely show the protonated piperidine nitrogen forming a key ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the active site. nih.gov The hexyl group would be predicted to occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. nih.gov

Example of Molecular Docking Results for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -6.5 to -8.5 | A negative value indicates a favorable binding interaction. More negative values suggest higher affinity. bohrium.com |

| Key Interacting Residues | ASP104, PHE290, TRP314 | Identifies the specific amino acids in the receptor's active site that form bonds or close contacts with the ligand. |

| Type of Interactions | Ionic, Hydrogen Bond, Hydrophobic | Describes the nature of the forces stabilizing the ligand-protein complex. |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov An MD simulation would be performed on the best-docked pose of the this compound-protein complex, solvated in a box of water molecules. The simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory that reveals how the complex behaves in a more realistic, dynamic environment. researchgate.netrsc.org

Analysis of the MD trajectory can confirm the stability of the binding pose, identify key and persistent interactions, and reveal any conformational changes in the protein or ligand upon binding. rsc.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the simulation. researchgate.net

To obtain a more accurate prediction of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used. lu.setandfonline.com

MM/GBSA is an end-point method that calculates the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.govnih.gov It is often used to re-score docking poses or analyze MD trajectories to provide a more refined estimate of binding affinity than docking scoring functions alone. youtube.com The calculation involves computing the free energies of the complex, the free protein, and the free ligand, and then taking the difference. nih.gov

Illustrative MM/GBSA Energy Components for a Ligand-Protein Complex

| Energy Component | Typical Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| ΔE_vdw | -45.0 | Favorable (Van der Waals) |

| ΔE_elec | -30.0 | Favorable (Electrostatic) |

| ΔG_polar | +40.0 | Unfavorable (Polar Solvation) |

| ΔG_nonpolar | -5.0 | Favorable (Nonpolar Solvation) |

| ΔG_bind | -40.0 | Net Binding Free Energy |

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method based on statistical mechanics. FEP calculates the relative binding free energy between two similar ligands by "alchemically" transforming one molecule into another over a series of small, non-physical steps. tandfonline.com This method is highly accurate, often yielding results within 1 kcal/mol of experimental values, making it extremely valuable for lead optimization where small chemical modifications are being evaluated. For instance, FEP could be used to predict whether changing the hexyl group of this compound to a heptyl or a cyclohexyl group would improve binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules, which is crucial for predicting their chemical behavior and biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. scirp.orgnih.gov It has been widely applied to study the properties of piperidine derivatives, providing insights into their stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.netnih.gov

DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p), 6-311G**, 6-311++G(d,p)), are employed to optimize the molecular geometry of piperidine-containing compounds and to predict their thermodynamic and electronic properties. scirp.orgnih.govresearchgate.net These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

For instance, studies on piperidine derivatives have shown that the piperidine ring significantly influences the steric and electronic properties of the entire molecule, affecting its stability and reactivity. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps to identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov The MEP analysis, along with frontier molecular orbital analysis, provides a comprehensive picture of the molecule's reactivity. researchgate.netresearchgate.net

Furthermore, DFT can be used to calculate various reactivity descriptors, including chemical hardness, softness, chemical potential, and electrophilicity index, which are derived from the HOMO and LUMO energies. researchgate.netmdpi.com These descriptors offer quantitative measures of a molecule's stability and reactivity, aiding in the prediction of its behavior in chemical reactions. mdpi.com Theoretical vibrational analysis can also be performed and compared with experimental FT-IR spectra to validate the calculated structures. researchgate.net

Table 1: Key DFT-Calculated Parameters for Piperidine Derivatives

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions. |

| Global Reactivity Descriptors | Includes chemical hardness, softness, and electrophilicity index. | Provides quantitative measures of a molecule's stability and reactivity. |

This table is generated based on principles discussed in the referenced literature and is for illustrative purposes.

The protonation state of a molecule, particularly one with basic nitrogen atoms like the piperidine ring in this compound, is a critical determinant of its interaction with biological targets. nih.gov At physiological pH, the piperidine nitrogen is expected to be largely protonated, carrying a positive charge. nih.gov This protonation significantly influences the molecule's electrostatic potential and its ability to form hydrogen bonds and other non-covalent interactions with amino acid residues in a protein's binding pocket. nih.gov

Computational methods, such as calculations using software like Marvin Sketch, are employed to estimate the pKa of ionizable groups and predict the dominant protonation state at a specific pH. nih.gov For piperidine derivatives, the protonated form is often crucial for binding to receptors, as the positively charged nitrogen can form a key salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the target protein. nih.gov This interaction is a common feature in the binding of many ligands to their receptors. nih.govmdpi.com

In Silico Prediction of Target Specificity and Selectivity

In silico target fishing, also known as computational target identification, is a crucial step in modern drug discovery that aims to identify the biological targets of a small molecule. nih.gov This approach is particularly valuable for understanding the mechanism of action of a compound like this compound and for predicting potential off-target effects. nih.gov A variety of computational methods are used for target prediction, broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle of "similar properties, similar targets." They compare the query molecule to databases of compounds with known biological activities. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis fall under this category. researchgate.netnih.gov QSAR models, for instance, can be developed for a series of piperidine derivatives to predict their activity against specific targets. researchgate.netnih.gov

Structure-based methods, on the other hand, utilize the three-dimensional structure of potential target proteins. Molecular docking is a prominent example, where the compound is computationally "docked" into the binding sites of a large number of proteins from databases like the Protein Data Bank (PDB). nih.govopenmedicinalchemistryjournal.com The scoring functions used in docking programs estimate the binding affinity, and high-scoring protein-ligand pairs are considered potential targets. openmedicinalchemistryjournal.com

For a compound like this compound, these methods can be used to screen against a panel of receptors, enzymes, and ion channels to predict its primary targets and its selectivity profile. For example, given the structural similarities of the piperidine scaffold to ligands for various central nervous system (CNS) targets, in silico screening could help identify potential interactions with receptors like sigma receptors or others. nih.govrsc.org The prediction of selectivity is also critical, as a drug's therapeutic efficacy is often linked to its ability to bind to the intended target with high affinity while avoiding interactions with other proteins that could lead to side effects. nih.gov

Integration of Computational and Experimental Data in Drug Discovery Research

The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. nih.govnih.gov Computational methods provide valuable hypotheses and guide experimental work, while experimental data is essential for validating and refining computational models. nih.govco-ac.com This iterative cycle of prediction and validation accelerates the entire drug discovery process.

In the context of this compound, computational studies can precede and inform experimental investigations. For example, DFT calculations can predict the molecule's reactivity and stable conformations, which can then be correlated with its observed chemical properties and biological activity. researchgate.net In silico target fishing can generate a list of potential biological targets, which can then be experimentally tested through binding assays and functional screens. nih.govnih.gov

Conversely, experimental data feeds back into the computational models. For instance, experimentally determined binding affinities (Ki values) for a series of piperidine derivatives against a specific target can be used to develop and validate QSAR models. nih.gov High-resolution crystal structures of a ligand-protein complex obtained through X-ray crystallography can be used to refine docking protocols and to understand the key molecular interactions observed in simulations. rsc.org

Molecular dynamics simulations can further bridge the gap between static computational models and the dynamic nature of biological systems. By simulating the behavior of the ligand-receptor complex over time, MD can provide insights into the stability of binding poses, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding. researchgate.netrsc.org This integrated approach, combining quantum mechanics, molecular modeling, and experimental validation, provides a powerful framework for understanding the molecular basis of action of compounds like this compound and for the rational design of new and improved therapeutic agents. co-ac.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Hexylpiperidine (B13286024) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts and splitting patterns of proton signals offer a wealth of information. For the piperidine (B6355638) ring, the protons on the carbons adjacent to the nitrogen atom typically appear in the range of 2.8-3.0 ppm. chemicalbook.com The protons on the other ring carbons, as well as those on the hexyl chain, will have distinct chemical shifts, allowing for their precise assignment.

¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Hexylpiperidine hydrochloride gives a distinct signal. The carbons of the piperidine ring typically resonate at specific chemical shifts, for instance, the carbon atoms adjacent to the nitrogen appear at distinct ppm values. chemicalbook.comdrugbank.com

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. COSY experiments reveal proton-proton couplings, helping to trace the proton network within the hexyl group and the piperidine ring. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C spectra.

A representative, though not specific to this exact molecule, ¹H NMR spectrum for a piperidine derivative might show the following general features:

| Assignment | Shift (ppm) |

| Protons on C adjacent to N | ~2.8-3.0 |

| Other ring protons | ~1.5-1.8 |

| Hexyl chain protons | ~0.8-1.6 |

| NH proton (as hydrochloride) | Variable |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. unodc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum is unique to the molecule and can be used to piece together its structure. For instance, the cleavage of the hexyl group or fragmentation of the piperidine ring would produce characteristic ions.

Common fragmentation pathways for piperidine derivatives may include the loss of the alkyl chain or ring-opening reactions. The resulting fragment ions provide a fingerprint that can be used to identify the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring and the hexyl chain in the solid state. nih.gov

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov X-ray analysis would confirm this and reveal the orientation of the hexyl group (axial or equatorial) on the piperidine ring. Furthermore, the crystal structure would show the ionic interaction between the protonated piperidine nitrogen and the chloride anion, as well as any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.gov The hydrochloride salt of a similar compound, 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, was analyzed using powder X-ray diffraction to determine its crystal structure. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis. google.comgoogle.com A reversed-phase HPLC method, often utilizing a C18 column, is typically employed. nih.gov

The method involves injecting a solution of the compound onto the column and eluting it with a mobile phase, which is usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The compound is detected as it elutes from the column, most commonly by a UV detector. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. sielc.com This allows for the quantification of this compound and the detection of any impurities. For accurate quantification, a calibration curve is constructed using standards of known concentration. nih.gov

A typical HPLC method for a related piperidine compound might have the following parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile/Water with buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Temperature | 30°C |

This table is illustrative and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. kemdikbud.go.id While this compound itself is not sufficiently volatile for direct GC analysis due to its salt form, it can be analyzed after conversion to its free base form (3-hexylpiperidine). nih.gov

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. cmbr-journal.comnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fingerprint for each component, allowing for its definitive identification. nih.gov GC-MS is highly sensitive and selective, making it an excellent tool for detecting and identifying trace impurities.

Chiral Chromatography for Enantiomeric Purity Analysis

The presence of a chiral center at the 3-position of the piperidine ring means that 3-hexylpiperidine exists as a pair of enantiomers, (R)-3-hexylpiperidine and (S)-3-hexylpiperidine. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is critical. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for separating and quantifying enantiomers. researchgate.netcsfarmacie.cz

The fundamental principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. csfarmacie.cz These diastereomeric complexes have different interaction energies, leading to different retention times and enabling their separation.

For piperidine derivatives, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are the most widely used CSPs for a broad range of chiral compounds. csfarmacie.cznih.gov Columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective. nih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Protein-based CSPs: Immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can offer excellent enantioselectivity for basic compounds such as piperidine derivatives.

Cyclodextrin-based CSPs: These selectors separate enantiomers based on the differential inclusion of the analyte into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov Permethylated β-cyclodextrin has been shown to be an effective selector for various chiral compounds. nih.gov

Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance.

The choice of mobile phase is crucial for achieving optimal resolution. For polysaccharide-based columns, typical mobile phases for piperidine analogs are run in normal-phase or polar organic modes. These often consist of a nonpolar solvent like hexane (B92381) or heptane, mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. csfarmacie.cz A small amount of a basic additive, like diethylamine (B46881) (DEA), is often incorporated to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

A hypothetical HPLC method for the enantiomeric purity analysis of 3-hexylpiperidine could be developed based on methods for similar compounds. researchgate.netnih.gov

| Parameter | Example Condition | Rationale |

| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H) | Proven efficacy for a wide range of chiral amines and piperidine derivatives. nih.govnih.gov |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) | Balances retention and resolution; basic additive improves peak symmetry. csfarmacie.cznih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC, providing good efficiency. nih.gov |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. conicet.gov.ar |

| Detection | UV at low wavelength (e.g., 210-228 nm) or post-derivatization | Necessary due to the lack of a strong chromophore in the native molecule. nih.gov |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. For 3-hexylpiperidine, which is a secondary amine with low UV absorbance and high polarity, derivatization is a key strategy to enhance its analytical performance, particularly for HPLC and Gas Chromatography (GC). thermofisher.comnih.govresearchgate.net

Chemical Derivatization for Improved Detectability in HPLC and GC

The primary goals of derivatizing 3-hexylpiperidine are to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection in HPLC, and to increase volatility and thermal stability for GC analysis. thermofisher.comresearch-solution.com

For HPLC Analysis: Pre-column derivatization is commonly employed, where the analyte is reacted with a labeling agent before injection into the HPLC system. mdpi.comactascientific.com Suitable reagents for the secondary amine group in 3-hexylpiperidine include:

Benzoyl Chloride and its Analogs: These reagents react with amines to form stable benzamides, which have strong UV absorbance. This approach has been successfully used for the analysis of other aminopiperidines. google.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, enabling very low detection limits. thermofisher.com However, it can also react with other nucleophilic groups. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent forms stable, highly fluorescent carbamate (B1207046) derivatives with both primary and secondary amines, making it a popular choice. thermofisher.comnih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Reacts with secondary amines to form fluorescent derivatives, allowing for sensitive detection in pharmaceutical products. mdpi.com

For GC Analysis: Derivatization for GC aims to replace the active hydrogen on the nitrogen atom, which reduces polarity, prevents peak tailing caused by interaction with the column, and increases volatility. researchgate.netresearch-solution.com Common strategies include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile fluoroacyl derivatives. gcms.cz These derivatives are also highly responsive to electron capture detection (ECD), providing excellent sensitivity.

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group, respectively. obrnutafaza.hr The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable. obrnutafaza.hr

| Analytical Method | Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Key Advantage |

| HPLC-UV | Benzoyl Chloride | Secondary Amine | Benzamide | Strong UV absorbance. google.com |

| HPLC-Fluorescence | Dansyl Chloride (DNS-Cl) | Secondary Amine | Sulfonamide | High fluorescence, low detection limits. thermofisher.com |

| HPLC-Fluorescence | FMOC-Cl | Secondary Amine | Carbamate | Stable, highly fluorescent derivative. nih.gov |

| GC-FID/ECD | Trifluoroacetic Anhydride (TFAA) | Secondary Amine | Trifluoroacetamide | Increased volatility and thermal stability; high ECD sensitivity. gcms.cz |

| GC-MS | BSTFA | Secondary Amine | Trimethylsilyl (TMS) Ether | Increased volatility, improved peak shape. obrnutafaza.hr |

Strategies for Analysis in Complex Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the complexity of the sample and the low concentrations of the analyte. nih.gov Effective sample preparation is crucial to remove interfering substances (e.g., proteins, salts, lipids) and to concentrate the analyte before instrumental analysis. nih.gov

A common workflow involves extraction followed by derivatization (if necessary) and then chromatographic analysis, often by LC-MS/MS for maximum sensitivity and selectivity. nih.govresearchgate.net

Sample Preparation Techniques:

Protein Precipitation (PPT): This is a simple first step for plasma or serum samples. An organic solvent like acetonitrile or methanol is added to precipitate the majority of proteins, which are then removed by centrifugation. The supernatant containing the analyte can be further processed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For 3-hexylpiperidine, after adjusting the sample pH to make the amine neutral (basic pH), it can be extracted from the aqueous biological matrix into an organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). The organic layer is then evaporated and the residue reconstituted for analysis. This method is effective for cleaning up samples and providing some concentration.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique for sample cleanup and concentration. nih.gov It uses a solid sorbent packed in a cartridge to selectively retain the analyte while matrix components are washed away. For a basic compound like 3-hexylpiperidine, a cation-exchange SPE sorbent is often ideal. The sample is loaded at a pH where the piperidine nitrogen is protonated (positive charge), allowing it to bind to the negatively charged sorbent. Interferences are washed off, and the pure analyte is then eluted with a solvent containing a base (e.g., ammoniated methanol) to neutralize the amine and release it from the sorbent.

The combination of SPE for cleanup followed by derivatization and analysis by a sensitive technique like LC-MS/MS provides a robust strategy for quantifying trace levels of 3-hexylpiperidine in biological samples. nih.govnih.gov

Quantitative Analytical Methods for Research Applications

For research applications, validated quantitative methods are necessary to determine the concentration of this compound accurately and reliably. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), are the cornerstones of modern quantitative analysis. nih.govresearchgate.net

A typical quantitative method involves creating a calibration curve from standards of known concentrations and analyzing the unknown sample against this curve. The use of an internal standard—a compound with similar chemical properties to the analyte but which is not present in the sample—is highly recommended to correct for variations in sample preparation and instrument response.

Common Quantitative Techniques:

HPLC with UV or Fluorescence Detection (HPLC-UV/FLD): Following derivatization with a suitable chromophoric or fluorophoric agent, HPLC can provide reliable quantification. mdpi.comresearchgate.net UV detection is robust, but fluorescence detection typically offers superior sensitivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile compounds. After derivatization to improve volatility, GC separates the analyte from other components before it enters the mass spectrometer. researchgate.net The MS can be operated in selected ion monitoring (SIM) mode, where only ions characteristic of the analyte are monitored, providing excellent selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for quantitative analysis in complex matrices due to its exceptional sensitivity and specificity. researchgate.netmdpi.com It does not always require derivatization, as the mass spectrometer can detect the native compound. The technique uses two stages of mass analysis (multiple reaction monitoring, MRM) to filter out background noise, allowing for quantification at very low levels (ng/mL or pg/mL). researchgate.net

Method Validation: Any quantitative method developed for research must be validated to ensure its performance is acceptable for the intended application. Validation is typically performed according to International Conference on Harmonisation (ICH) guidelines and involves assessing several key parameters. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery studies. | Recovery within 80-120% of the nominal value. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 15%. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1; RSD at this level should meet precision criteria. researchgate.net |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). | No significant interference at the retention time of the analyte. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, etc. nih.gov |

Future Directions and Emerging Research Perspectives in 3 Hexylpiperidine Hydrochloride Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future of synthesizing piperidine (B6355638) derivatives, including 3-hexylpiperidine (B13286024), is increasingly focused on green and efficient methodologies that minimize environmental impact and improve cost-effectiveness. Key trends include:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions. A novel approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to create complex, three-dimensional piperidine molecules in a streamlined manner. chemistryviews.orgnews-medical.net This method can significantly reduce the number of synthetic steps, from as many as 7-17 down to just 2-5, enhancing efficiency and reducing cost. news-medical.net For instance, enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases are used to introduce hydroxyl groups into piperidine rings, which can then be further modified. chemistryviews.org Another sustainable method involves the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic nanotubes, which serve as reusable catalysts for multicomponent reactions to produce piperidines in high yields. rsc.orgrsc.org

Chemo-enzymatic Strategies: Combining chemical synthesis with biocatalysis provides a powerful route to stereo-defined piperidines. A notable example is the asymmetric dearomatization of activated pyridines, which uses a one-pot amine oxidase/ene imine reductase cascade to produce chiral 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for drugs like the antipsychotic Preclamol and the cancer therapeutic Niraparib. nih.gov

Green Chemistry Principles: Researchers are developing synthetic methods that utilize environmentally benign solvents and catalysts. This includes one-pot, multicomponent reactions that reduce waste and improve atom economy. ajchem-a.com The use of water as a solvent and non-toxic, recoverable catalysts like nano-magnetite (Fe3O4) are also gaining traction for producing highly substituted piperidine analogs. ajchem-a.com

Identification of Underexplored Molecular Targets for Piperidine Scaffolds

While piperidine scaffolds are known to interact with a wide range of biological targets, ongoing research seeks to identify novel and underexplored therapeutic proteins and pathways. nih.govnih.gov This expands the potential applications of compounds like 3-hexylpiperidine hydrochloride beyond established areas.

Dual-Target Inhibition: A promising area is the development of piperidine derivatives that can simultaneously inhibit two distinct targets, which can be beneficial for complex diseases. For the first time, piperidine derivatives have been identified as dual inhibitors of tyrosinase and pancreatic lipase, suggesting potential applications in managing hyperpigmentation and obesity. tandfonline.com Another breakthrough is the creation of dual-acting ligands for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, which show promise for treating both nociceptive and neuropathic pain. nih.gov The piperidine ring was found to be a critical structural element for this dual activity. nih.gov

Novel Disease-Modifying Targets: Research is moving towards targets implicated in the root causes of diseases. In Alzheimer's research, beyond traditional targets like cholinesterases, secretory glutaminyl cyclase (sQC) has emerged as an attractive target. ingentaconnect.comingentaconnect.com Inhibition of sQC can prevent the formation of highly neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ), and a piperidine-4-carboxamide scaffold has been identified as a novel sQC inhibitor. For sickle cell disease and β-thalassemia, novel piperidine-2,6-dione derivatives are being investigated for their ability to reduce widely interspaced zinc finger motif (WIZ) protein expression and induce fetal hemoglobin. acs.org Other targets being explored for piperidine-based drugs include HIV-1 protease and various enzymes and receptors involved in cancer. nih.govclinmedkaz.org

Table 1: Examples of Underexplored and Novel Targets for Piperidine Scaffolds

| Target(s) | Therapeutic Area | Finding | Citation(s) |

| Tyrosinase & Pancreatic Lipase | Hyperpigmentation & Obesity | First-time identification of piperidine derivatives as dual inhibitors of both enzymes. | tandfonline.comresearchgate.net |

| Histamine H3 & Sigma-1 Receptors | Neuropathic Pain | Discovery of dual-acting antagonists with the piperidine moiety being crucial for activity. | nih.gov |

| Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | Identification of a novel piperidine-4-carboxamide scaffold as an sQC inhibitor. | ingentaconnect.comingentaconnect.com |

| WIZ Protein | Sickle Cell Disease & β-Thalassemia | Development of piperidine-2,6-dione derivatives to reduce WIZ expression. | acs.org |

| HIV-1 Vpr | HIV/AIDS | Exploration of the binding mechanism of piperidine derivatives with the Vpr protein. | tandfonline.com |

| Dopamine (B1211576) D2 Receptor | Neurological Disorders | Design and synthesis of piperidine-triazole hybrids with predicted binding to DRD2. | tandfonline.comresearchgate.net |

Advancements in Multi-Target-Directed Ligand Design

The multifactorial nature of complex pathologies like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to engage multiple targets simultaneously. researchgate.netnih.gov The piperidine scaffold is a valuable component in this design strategy.

The MTDL approach for Alzheimer's disease often involves creating hybrid molecules that combine different pharmacophores. nih.gov For example, researchers have synthesized piperine-derived ligands that demonstrate significant inhibitory activity against cholinesterases (AChE and BuChE), β-secretase 1 (BACE1), and amyloid-beta (Aβ) aggregation. researchgate.netnih.govacs.org This strategy aims to address the cholinergic dysfunction, amyloid plaque formation, and other pathological aspects of the disease with a single compound. researchgate.netresearchgate.net The design of these MTDLs is often guided by linking active moieties from existing drugs or natural products, such as tacrine (B349632) or donepezil (B133215), to a piperidine-containing structure. researchgate.netresearchgate.net

Application of Artificial Intelligence and Machine Learning in Piperidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools are increasingly being applied to piperidine research.

Predictive Modeling: AI/ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel piperidine derivatives before they are synthesized. nih.govyoutube.com This helps prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new piperidine-based molecules with desired properties, exploring a much wider chemical space than is possible through traditional methods. mit.edu

Virtual Screening and Target Identification: Machine learning models are used for large-scale virtual screening of compound libraries to identify potential "hits" for specific biological targets. researchgate.net They can also help identify the most likely protein targets for new piperidine derivatives, guiding further preclinical studies. clinmedkaz.org The integration of AI with quantum mechanics (QM) is also enhancing the ability to predict protein-ligand interactions with high accuracy. nih.gov

High-Throughput Screening and Lead Optimization Strategies (Preclinical)